

Application Notes: Simultaneous Estimation of Bictegravir and Other Antiretrovirals by HPLC

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Compound of Interest

Compound Name: *Bictegravir*

Cat. No.: *B606109*

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This document provides detailed application notes and protocols for the simultaneous estimation of **Bictegravir** (BIC) along with other co-formulated antiretroviral drugs, such as Emtricitabine (FTC) and Tenofovir Alafenamide (TAF), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are stability-indicating and have been validated according to International Conference on Harmonization (ICH) guidelines, ensuring accuracy, precision, and reliability for routine quality control analysis of pharmaceutical dosage forms.

Introduction

Bictegravir is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretrovirals for the treatment of HIV-1 infection. A common fixed-dose combination tablet contains **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide. The development of a simple, rapid, and reliable analytical method for the simultaneous quantification of these drugs is crucial for quality control in pharmaceutical industries. The RP-HPLC methods detailed below are designed for this purpose.

Experimental Protocols

Several validated RP-HPLC methods are available for the simultaneous determination of **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide in bulk and pharmaceutical dosage forms.^{[1][2][3]} Below are detailed protocols for two distinct methods.

Method 1: Isocratic RP-HPLC with Methanol and Triethylamine Buffer

This method employs an isocratic elution using a C18 column with a mobile phase consisting of a triethylamine buffer and methanol.[4][5][6]

Chromatographic Conditions:

- Instrument: HPLC system equipped with a PDA detector (e.g., WATERS system 2695 separation module)[4][5]
- Column: Inertsil ODS C18 (4.6 x 250 mm, 5 μ m)[4][5]
- Mobile Phase: 0.2% Triethylamine buffer and Methanol (40:60 v/v)[4][5]
- Flow Rate: 1.2 mL/min[4][5]
- Detection Wavelength: 260 nm[4][5]
- Injection Volume: 20 μ L[4][5]
- Column Temperature: Ambient

Preparation of Solutions:

- Buffer Preparation: Add 2 mL of Triethylamine to 1000 mL of HPLC grade water and adjust the pH to 3.5 with dilute formic acid.[7]
- Mobile Phase Preparation: Mix 400 mL of the prepared buffer with 600 mL of HPLC grade methanol. Degas the mixture before use.[7]
- Standard Stock Solution: Accurately weigh and transfer 25 mg of **Bictegravir**, 200 mg of Emtricitabine, and 25 mg of Tenofovir Alafenamide working standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[4]
- Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask. Add a portion of the mobile phase,

sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

Method 2: Isocratic RP-HPLC with Acetonitrile and Phosphate Buffer

This alternative method utilizes a different buffer and organic modifier for chromatographic separation.[\[3\]](#)[\[8\]](#)

Chromatographic Conditions:

- Instrument: HPLC with a UV-Visible or PDA detector
- Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or Denali C18 (150 mm × 4.6 mm, 5 µm)[\[3\]](#)[\[8\]](#)
- Mobile Phase: 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and Acetonitrile (60:40 v/v) or 50:50 v/v[\[1\]](#)[\[3\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)[\[3\]](#)
- Detection Wavelength: 272 nm[\[1\]](#)[\[3\]](#)
- Injection Volume: 20 µL
- Column Temperature: 30°C[\[1\]](#)[\[3\]](#)

Preparation of Solutions:

- Buffer Preparation: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.01N solution. Adjust the pH if necessary with phosphoric acid.[\[3\]](#)
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mixture before use.[\[1\]](#)[\[3\]](#)
- Standard and Sample Preparation: Follow a similar procedure as described in Method 1, using the mobile phase of this method as the diluent.

Data Presentation

The performance of these HPLC methods is summarized in the tables below, providing key validation parameters for the simultaneous estimation of **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide.

Table 1: Chromatographic Parameters

Parameter	Method 1	Method 2
Bictegravir Retention Time (min)	5.998[4][7]	2.9, 3.219[3][8]
Emtricitabine Retention Time (min)	2.805[4][7]	2.2, 2.303[3][8]
Tenofovir Alafenamide Retention Time (min)	4.537[4][7]	3.3, 3.754[3][8]

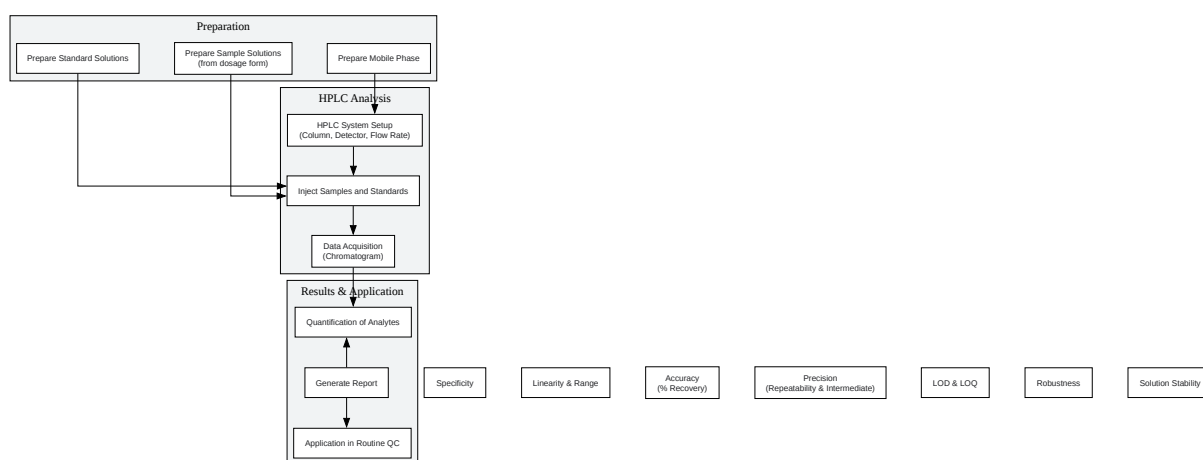
Table 2: Method Validation Parameters

Parameter	Bictegravir	Emtricitabine	Tenofovir Alafenamide	Reference
Linearity Range (µg/mL)	25-125	100-500	12.5-62.5	[4][6]
12.5-75	50-300	6.25-37.5	[1][3]	
% Recovery	99.26-100.30	99.06-100.79	99.66-100.06	[7]
100.65	99.89	100.38	[1][8]	
Limit of Detection (LOD) (µg/mL)	-	-	-	
Limit of Quantification (LOQ) (µg/mL)	-	4.24	0.47	[9]

Data not available is represented by a dash.

Mandatory Visualizations

The following diagram illustrates the general workflow for the development and validation of an RP-HPLC method for the simultaneous estimation of antiretroviral drugs.



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Caption: Workflow for HPLC Method Development and Validation.

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